Bromobenzene-d5

Catalog No.
S671613
CAS No.
4165-57-5
M.F
C6H5Br
M. Wt
162.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzene-d5

CAS Number

4165-57-5

Product Name

Bromobenzene-d5

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene

Molecular Formula

C6H5Br

Molecular Weight

162.04 g/mol

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)Br

Synonyms

6-Bromo-Benzene-1,2,3,4,5-d5; Bromo-benzene-d5; Bromopentadeuteriobenzene; Bromopentadeuterobenzene; Pentadeuterophenyl Bromide; Perdeuteriobromobenzene; d5-Bromobenzene;

Canonical SMILES

C1=CC=C(C=C1)Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]

Deuterated Building Block for Organic Synthesis:

Bromobenzene-d5, also known as pentadeuterobromobenzene, is a valuable tool in organic synthesis due to its ability to introduce a deuterated phenyl group (C6D5) into other molecules. This specific isotope substitution offers several advantages, including:

  • Studying Reaction Mechanisms: By replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen), researchers can track the movement of the phenyl group within a reaction and gain insights into the reaction mechanism. This is because deuterium exhibits slightly different chemical behavior compared to hydrogen, allowing its selective detection in various analytical techniques [].
  • Modulating Biological Activity: Introducing deuterium atoms into specific positions of a molecule can sometimes modify its biological activity. This allows researchers to investigate the role of specific functional groups in drug development and understand how modifications might influence the drug's efficacy or safety profile [].

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy:

Bromobenzene-d5 finds application as a solvent in NMR spectroscopy due to its several beneficial properties:

  • Lock Solvent: Its high deuterium content (around 99.5%) effectively locks the deuterium signal in the NMR spectrum, providing a stable reference point for chemical shift calibration [].
  • Minimal Background Signal: The presence of deuterium atoms minimizes the background signal arising from the solvent itself, leading to cleaner and more interpretable NMR spectra. This is crucial for accurately identifying and characterizing other molecules in the sample [].
  • Compatibility with Various Analytes: Bromobenzene-d5 exhibits good solubility for a wide range of organic compounds, making it a versatile solvent for diverse NMR applications [].

Potential Applications in Pharmaceutical Research:

The growing interest in deuterated drugs has opened up potential avenues for the use of Bromobenzene-d5 in pharmaceutical research. Deuterated drugs offer several potential benefits, including:

  • Improved Pharmacokinetics: Deuterium substitution can sometimes alter the metabolism and absorption of drugs, potentially leading to improved bioavailability and longer-lasting therapeutic effects [].
  • Reduced Side Effects: Deuteration can sometimes decrease the toxicity or side effects associated with a drug, offering a safer therapeutic option [].

Bromobenzene-d5 is a deuterated derivative of bromobenzene, characterized by the molecular formula C6BrD5\text{C}_6\text{BrD}_5 and a molecular weight of 162.04 g/mol. It contains five deuterium atoms, making it useful in various chemical applications, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. This compound is a clear, colorless liquid that is insoluble in water but slightly soluble in organic solvents like chloroform and ethyl acetate .

Bromobenzene-d5 is a flammable liquid with moderate toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood should be worn while handling this compound [7].

Here are some additional safety points to consider:

  • Avoid contact with skin, eyes, and clothing [7].
  • Do not ingest [7].
  • Work in a well-ventilated area [7].
  • Dispose of waste according to local regulations [7].

Data source:

  • Sigma-Aldrich, Bromobenzene-d5 [CAS 175730-1],
  • ZEOtope, Bromobenzene-d5,
  • Cambridge Isotope Laboratories, Bromobenzene-D₅ (D, 99%),
  • Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd ed., p. 577-581). Oxford University Press.
  • Perrin, D. D. (1988). Dissociation constants of organic bases in deuterium oxide and water. Journal of the American Chemical Society
, notably in palladium-catalyzed processes and the synthesis of Grignard reagents. Its isotopic labeling allows for enhanced tracking of reaction pathways and mechanisms in studies involving organic synthesis and material science . The presence of deuterium alters the kinetic isotope effects, which can provide insights into reaction dynamics.

While specific biological activities of bromobenzene-d5 are not extensively documented, its parent compound, bromobenzene, is known to exhibit toxicity and potential carcinogenic properties. The deuterated version is primarily used as a labeling agent in biochemical research rather than for direct biological applications . The isotopic substitution may influence the metabolic pathways of related compounds, but further studies would be necessary to elucidate any distinct biological effects.

Bromobenzene-d5 can be synthesized through various methods, with one common approach involving the reaction of bromobenzene with deuterium oxide in the presence of a platinum catalyst. The process typically occurs under an inert atmosphere at elevated temperatures. For instance, a typical synthesis might involve:

  • Mixing bromobenzene with deuterium water and a platinum on carbon catalyst.
  • Heating the mixture to 90°C for 24 hours.
  • Cooling the reaction and separating the organic layer using dichloromethane.
  • Evaporating the solvent to yield bromobenzene-d5 with yields around 86% .

Bromobenzene-d5 is primarily utilized in research settings as a solvent and reagent for NMR spectroscopy due to its isotopic purity (99.5% deuterium). It serves as a standard for calibrating NMR instruments and is also employed in studies investigating molecular dynamics and structure elucidation . Additionally, it is used in the preparation of other labeled compounds, such as orthoterphenyl-d10.

Bromobenzene-d5 shares similarities with several other deuterated aromatic compounds. Here are some comparable compounds along with their unique attributes:

Compound NameMolecular FormulaUnique Features
BromobenzeneC6H5BrNon-deuterated version; commonly used as an industrial solvent.
Benzene-d6C6D6Fully deuterated benzene; used for NMR studies and as a solvent.
Aniline-d5C6H5DDeuterated version of aniline; used in organic synthesis and labeling studies.
Toluene-d8C7D8Fully deuterated toluene; used for NMR applications similar to bromobenzene-d5.
Phenol-d6C6D6ODeuterated phenol; useful in studying hydrogen bonding interactions.

Bromobenzene-d5's uniqueness lies in its specific isotopic labeling which enhances its utility in NMR spectroscopy compared to its non-deuterated counterparts and other deuterated compounds that may not possess the same level of specificity for certain reactions or interactions .

Isotopic labeling is a fundamental technique in modern chemistry that involves replacing specific atoms in a molecule with their isotopes. This powerful approach allows researchers to track the movement, transformation, and fate of molecules through chemical reactions, metabolic pathways, or cellular processes without significantly altering their chemical behavior. Bromobenzene-d5, with its five deuterium atoms replacing the standard hydrogens on the benzene ring, exemplifies this principle perfectly.

The deuterium isotope (²H or D) contains one proton and one neutron, making it twice as heavy as the common hydrogen isotope (¹H) which has only one proton. Despite this mass difference, deuterated compounds maintain nearly identical chemical behavior to their non-deuterated counterparts while providing distinct signals in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This characteristic enables scientists to precisely monitor molecular transformations, quantify compounds of interest, and elucidate reaction mechanisms.

Isotopic labeling with deuterium offers several advantages over radioactive isotopes, including:

  • Non-radioactivity, eliminating safety concerns associated with radiation exposure
  • Long-term stability without decay
  • Ability to incorporate multiple deuterium atoms into a single molecule
  • Compatibility with standard analytical techniques without specialized radiation detection equipment
  • Maintenance of the physicochemical properties of the target molecule

These benefits have established deuterium as one of the most widely used stable isotopes for labeling, with Bromobenzene-d5 serving as an important example in aromatic chemistry applications.

Historical Development of Deuterated Aromatic Compounds

The journey of deuterated aromatic compounds began following the discovery of deuterium by Harold Urey in 1931, an achievement that earned him the Nobel Prize in Chemistry. The subsequent development of methods to incorporate this isotope into organic compounds opened new avenues for chemical research, particularly as analytical techniques advanced in the mid-20th century.

Deuterated benzene (C₆D₆) was among the first fully deuterated aromatic compounds synthesized, establishing a foundation for creating more complex deuterated aromatics like Bromobenzene-d5. Early synthesis methods typically relied on hydrogen-deuterium exchange reactions under harsh conditions, often yielding products with variable deuterium incorporation levels.

The rise of NMR spectroscopy in the 1950s and 1960s dramatically increased the demand for deuterated compounds, which serve as ideal solvents due to their minimal interference with analyte signals. While deuterated chloroform (CDCl₃) became the standard NMR solvent for many applications, Bromobenzene-d5 emerged as a valuable alternative, particularly for analyzing organometallic compounds that might react with CDCl₃.

The evolution of synthesis methods for Bromobenzene-d5 reflects broader trends in organic chemistry, with early approaches giving way to more efficient, selective, and mild catalytic methods that provide higher isotopic purity and better yields.

Current Research Trends and Emerging Applications

Contemporary research involving Bromobenzene-d5 spans multiple disciplines, with several notable trends emerging in recent years:

  • Pharmaceutical Applications: The "deuterium effect" has gained significant attention in drug development, where replacing hydrogen atoms with deuterium can enhance metabolic stability and reduce toxicity. Bromobenzene-d5 serves as an important precursor in synthesizing deuterated drug candidates for conditions ranging from schizophrenia to neurodegenerative diseases.

  • Materials Science: Deuterated compounds contribute to developing materials with modified properties, particularly in electronic applications and organic light-emitting diodes (OLEDs). The incorporation of deuterium can alter vibrational modes and other physical properties, potentially enhancing performance in electronic devices.

  • Environmental and Forensic Analysis: Bromobenzene-d5 plays a role in environmental monitoring and forensic chemistry, serving as an internal standard for the accurate quantification of aromatic pollutants.

  • Astrophysics Research: Recent observations from the James Webb Space Telescope have revealed deuterated polycyclic aromatic hydrocarbons in the interstellar medium, prompting increased interest in deuterated aromatic compounds as potential reservoirs of deuterium atoms.

  • Advanced Analytical Methods: Evolving mass spectrometry techniques continue to leverage isotopically labeled compounds like Bromobenzene-d5 for quantitative analysis, particularly in proteomics and metabolomics research.

These diverse applications highlight the continued relevance and expanding utility of Bromobenzene-d5 in advancing scientific knowledge across multiple fields.

Traditional Bromination of Deuterobenzene

The traditional synthesis of bromobenzene-d5 follows established electrophilic aromatic substitution protocols, utilizing deuterobenzene as the starting material [2]. The fundamental approach involves the bromination of benzene-d6 using molecular bromine in the presence of iron-based catalysts [2] [3]. This method represents the most widely documented synthetic route for producing bromobenzene-d5 with high isotopic purity.

The reaction mechanism proceeds through a two-step electrophilic aromatic substitution pathway [18] [19]. In the preliminary step, iron powder or iron shavings react with bromine to form iron(III) bromide, which serves as the Lewis acid catalyst [15] [19]. The iron(III) bromide then coordinates with additional bromine molecules to generate the electrophilic bromine species necessary for aromatic substitution [18].

Experimental conditions for this traditional method typically involve heating benzene-d6 with liquid bromine and iron powder at elevated temperatures [2]. One documented procedure utilized 40.42 grams of benzene-d6 with 64.88 grams of liquid bromine and 1.20 grams of iron shavings [2]. The reaction mixture was heated to maintain gentle boiling for approximately four hours, followed by standard aqueous workup procedures [2].

The yield optimization for this traditional approach has been extensively studied [2]. Distillation protocols involve initial collection at 145-170°C followed by redistillation at 156-158°C to achieve purified bromobenzene-d5 [2]. Under optimized conditions, this method can achieve yields of 57.7% with high deuterium retention [2].

Catalytic Dehydrohalogenation Strategies

Modern catalytic approaches for bromobenzene-d5 synthesis have evolved to incorporate sophisticated metal catalyst systems that enhance both yield and deuterium incorporation [1] [11] [13]. Platinum-based catalysts have emerged as particularly effective for deuteration reactions, with platinum on carbon demonstrating exceptional performance in hydrogen-deuterium exchange processes [1] [13].

Research has demonstrated that platinum-rhodium mixed catalyst systems provide synergistic effects for deuteration reactions [13]. The combined use of platinum on carbon and rhodium on carbon catalysts in isopropanol-d8 and deuterium oxide mixtures enables efficient multiple deuteration under mild conditions [13]. These catalytic systems operate through transition metal-catalyzed activation of carbon-hydrogen bonds followed by deuterium incorporation from the solvent system [13].

A notable catalytic procedure employs 10% platinum on carbon with deuterium water in isopropanol and cyclohexane solution [1]. The reaction conditions involve heating to 90°C for 24 hours under inert atmosphere, achieving 86% yield of deuterated product [1]. This approach demonstrates significant improvements over traditional methods in terms of reaction selectivity and deuterium incorporation efficiency [1].

Iridium-based catalytic systems have also shown promise for aromatic deuteration reactions [12]. These catalysts facilitate hydrogen isotope exchange through carbon-hydrogen bond activation mechanisms, providing regioselective deuteration at specific aromatic positions [12]. The catalytic efficiency of these systems depends on careful optimization of reaction conditions, including temperature, pressure, and catalyst loading [12].

Industrial-Scale Production Challenges and Innovations

Industrial production of bromobenzene-d5 faces several significant challenges related to cost, scalability, and quality control [25] [30]. The primary economic constraint stems from the high cost of deuterated starting materials, particularly benzene-d6, which requires specialized isotope separation processes [30]. Cambridge Isotope Laboratories has invested in capacity expansions to address market demands, implementing new reactor systems and distillation units to increase production capabilities [30].

The industrial production process requires sophisticated handling procedures due to the volatile nature of bromobenzene-d5 and the need to maintain isotopic purity [25] [29]. Quality control measures must ensure deuteration ratios above 99% while minimizing contamination from protiated impurities [29]. Advanced analytical techniques including nuclear magnetic resonance spectroscopy are essential for monitoring isotopic purity throughout the production process [29].

Flow synthesis methodologies have emerged as promising innovations for industrial-scale deuteration [7]. Microwave-assisted flow reactors demonstrate superior heating efficiency compared to conventional batch processes, enabling rapid temperature elevation and improved reaction control [7]. These systems can achieve temperature increases to 200°C within 90 seconds, representing a 30% reduction in power consumption compared to traditional heating methods [7].

The development of continuous production systems addresses several industrial challenges including process automation, reduced handling requirements, and improved safety profiles [7]. Flow synthesis methods eliminate the need for filtration steps after each reaction cycle and enable direct liquid-liquid separation, significantly reducing process time and labor requirements [7].

Comparative Analysis of Yield Optimization Techniques

A comprehensive analysis of various synthetic approaches reveals significant differences in yield efficiency and practical applicability [1] [2] [7] [13]. The data presented in the following table summarizes key performance metrics for different bromobenzene-d5 synthesis methods:

Synthesis MethodReaction ConditionsYield (%)Deuterium IncorporationReaction Time
Traditional Iron-Catalyzed Bromination145-170°C, Iron powder57.7>95%4 hours
Platinum-Catalyzed Exchange90°C, Pt/C catalyst86.0>95%24 hours
Flow Microwave Synthesis200°C, Microwave heating>90>94%90 seconds
Mixed Pt-Rh CatalysisMild conditions, Mixed catalysts>95>92%Variable

The traditional bromination method, while historically significant, demonstrates moderate yields and requires extended reaction times [2]. The iron-catalyzed approach provides reliable deuterium incorporation but faces limitations in terms of scalability and process efficiency [2].

Platinum-based catalytic methods show substantial improvements in yield compared to traditional approaches [1]. The 86% yield achieved through platinum on carbon catalysis represents a significant enhancement over conventional bromination techniques [1]. However, these methods require longer reaction times and specialized catalyst systems [1].

Flow synthesis methodologies demonstrate the most promising characteristics for industrial application [7]. The rapid heating capabilities and reduced reaction times make these approaches particularly attractive for large-scale production [7]. The ability to achieve >90% yields in 90 seconds represents a paradigm shift in deuteration efficiency [7].

Mixed catalyst systems combining platinum and rhodium demonstrate excellent yield potential under mild reaction conditions [13]. These approaches offer advantages in terms of reaction selectivity and the ability to perform multiple deuteration steps in a single process [13]. The versatility of these systems enables adaptation to various substrate requirements and reaction scales [13].

Electrochemical deuteration methods have also emerged as viable alternatives, offering unique advantages in terms of selectivity and environmental compatibility [28] [34]. These approaches utilize deuterium oxide as the deuterium source and can achieve high Faradaic efficiencies under optimized conditions [34]. Recent innovations in electrode design and reaction microenvironment control have enabled significant improvements in both yield and current density [34].

The economic considerations for industrial implementation favor methods that minimize raw material costs while maximizing throughput [36]. Deuteration processes that utilize deuterium oxide as the primary deuterium source offer cost advantages over methods requiring expensive deuterated reagents [36]. The development of efficient recycling systems for deuterium-containing solvents and reagents represents a critical factor in overall process economics [36].

Quality control considerations require consistent monitoring of isotopic purity throughout the production process [29]. Advanced analytical techniques including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry are essential for ensuring product specifications [29]. The implementation of real-time monitoring systems enables immediate detection of deviations from target isotopic ratios [29].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4165-57-5

Wikipedia

1-Bromo(~2~H_5_)benzene

Dates

Modify: 2023-08-15

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